Hsd17B13-IN-42

HSD17B13 inhibition IC50 NAFLD

HSD17B13-IN-42 (compound 10) is a moderate-potency HSD17B13 inhibitor (IC50 <0.1 μM with estradiol) built on a dichlorophenol scaffold from patent WO2022103960. Unlike ultra-potent probes (BI-3231, HSD17B13-IN-105), its distinct chemotype and lower potency make it an indispensable benchmark control for primary screening cascades, SAR interpretation, and head-to-head selectivity studies. Additional utility as a tool compound for assessing permeability and oral bioavailability effects of higher MW (524.28) and predicted pKa (5.342) in early ADME assays.

Molecular Formula C23H14Cl2F3N3O4
Molecular Weight 524.3 g/mol
Cat. No. B12386426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-42
Molecular FormulaC23H14Cl2F3N3O4
Molecular Weight524.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl
InChIInChI=1S/C23H14Cl2F3N3O4/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)35-23(26,27)28/h1-9,11,32H,10H2,(H,30,33)
InChIKeyOPOOJYGHWHUUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-42: A Potent Hydroxysteroid 17β-Dehydrogenase 13 (HSD17B13) Inhibitor for NAFLD and NASH Research


Hsd17B13-IN-42 (compound 10) is a synthetic small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) [1]. It exhibits an IC50 of less than 0.1 μM using estradiol as a substrate . This compound belongs to a dichlorophenol-based chemical series disclosed in patent WO2022103960 [2].

Why HSD17B13 Inhibitors Cannot Be Interchanged: The Case for Hsd17B13-IN-42 Differentiation


HSD17B13 inhibitors exhibit profound divergence in potency, selectivity, and in vivo characterization that precludes interchangeable use. For example, the chemical probe BI-3231 demonstrates low nanomolar potency (IC50 = 1 nM) and robust selectivity over related dehydrogenases [1], while HSD17B13-IN-105 achieves sub-100 nM potency with >875-fold selectivity over HSD17B4 [2]. Hsd17B13-IN-42, with its moderate potency (IC50 < 0.1 μM) and dichlorophenol scaffold, occupies a distinct niche within the inhibitor landscape, offering a specific chemical starting point for lead optimization campaigns. Substituting Hsd17B13-IN-42 with a more potent inhibitor without structural or selectivity data may confound SAR interpretation or lead to off-target artifacts.

Hsd17B13-IN-42 Quantitative Comparative Evidence: Potency, Selectivity, and Physicochemical Differentiation


Enzymatic Potency Comparison: Hsd17B13-IN-42 vs. BI-3231 and HSD17B13-IN-105

Hsd17B13-IN-42 inhibits HSD17B13 with an IC50 of < 0.1 μM (100 nM) using estradiol as substrate . In contrast, BI-3231 achieves an IC50 of 1 nM against human HSD17B13 [1], and HSD17B13-IN-105 exhibits an IC50 of 0.036 μM (36 nM) [2]. The quantified difference indicates that Hsd17B13-IN-42 is approximately 100-fold less potent than BI-3231 and 2.8-fold less potent than HSD17B13-IN-105.

HSD17B13 inhibition IC50 NAFLD NASH enzyme assay

Selectivity Profile: Hsd17B13-IN-42 Lacks Reported Selectivity Data vs. HSD17B13-IN-105 and BI-3231

No selectivity data against related 17β-hydroxysteroid dehydrogenase isoforms (e.g., HSD17B4, HSD17B11) have been reported for Hsd17B13-IN-42 . In contrast, HSD17B13-IN-105 demonstrates >875-fold selectivity over HSD17B4 (IC50 = 31.5 μM vs. 0.036 μM) [1], and BI-3231 displays >10,000-fold selectivity over HSD17B11 (IC50 >10 μM vs. 1 nM) [2]. The absence of selectivity data for Hsd17B13-IN-42 represents a significant knowledge gap.

selectivity off-target HSD17B4 HSD17B11 SAR

In Vitro and In Vivo Characterization: Hsd17B13-IN-42 Lacks Cellular Efficacy Data vs. BI-3231

Hsd17B13-IN-42 has no reported cellular or in vivo efficacy data . In contrast, BI-3231 has been shown to reduce lipotoxic effects induced by palmitic acid in both murine and human hepatocytes in vitro [1]. This cellular validation supports the translational relevance of BI-3231 as a tool compound, whereas Hsd17B13-IN-42 remains unvalidated beyond enzymatic assays.

in vivo cellular efficacy lipotoxicity hepatocytes validation

Physicochemical Property Differentiation: Hsd17B13-IN-42 vs. HSD17B13-IN-105 and HSD17B13-IN-81

Hsd17B13-IN-42 exhibits a molecular weight of 524.28 g/mol and a predicted pKa of 5.342±0.25 . In comparison, HSD17B13-IN-105 has a molecular weight of 357.29 g/mol [1], and HSD17B13-IN-81 has a molecular weight of 541.28 g/mol . Hsd17B13-IN-42 is approximately 47% heavier than HSD17B13-IN-105, which may influence membrane permeability and oral bioavailability.

molecular weight pKa lipophilicity ADME drug-likeness

Patent Origin and Chemical Series: Hsd17B13-IN-42 as a Dichlorophenol Scaffold Representative

Hsd17B13-IN-42 (compound 10) is disclosed in patent WO2022103960, which describes a series of dichlorophenol-based HSD17B13 inhibitors [1]. This scaffold is distinct from the chemotype of BI-3231, which emerged from a separate high-throughput screening and optimization campaign [2]. The dichlorophenol series represents a unique chemical starting point for structure-activity relationship (SAR) exploration and lead optimization efforts.

patent chemical series dichlorophenol lead optimization SAR

Hsd17B13-IN-42: Optimal Research Applications Based on Quantitative Differentiation


In Vitro Enzyme Inhibition Screening for HSD17B13 Activity

Use Hsd17B13-IN-42 as a moderate-potency control inhibitor in HSD17B13 enzyme assays (IC50 < 0.1 μM with estradiol substrate) to benchmark new compounds. Its lower potency compared to BI-3231 (IC50 = 1 nM) makes it suitable for differentiating between highly potent and moderately active inhibitors in primary screening cascades .

Lead Optimization Studies Exploring Dichlorophenol SAR

Employ Hsd17B13-IN-42 as a representative dichlorophenol scaffold compound from patent WO2022103960 to guide medicinal chemistry efforts. Its distinct chemotype, relative to the BI-3231 series, offers an alternative starting point for optimizing potency and selectivity while exploring novel chemical space [1].

Comparative Pharmacology Benchmarking Against Advanced Inhibitors

Include Hsd17B13-IN-42 as a reference compound in head-to-head studies with more advanced inhibitors like BI-3231 or HSD17B13-IN-105 to evaluate relative target engagement, selectivity, and cellular efficacy. The compound's lack of reported selectivity and in vivo data makes it an ideal baseline for establishing the added value of more developed candidates [2].

Physicochemical Profiling for ADME/PK Optimization

Utilize Hsd17B13-IN-42 (MW = 524.28 g/mol; predicted pKa = 5.342) as a tool compound to assess the impact of higher molecular weight and predicted acidity on membrane permeability and oral bioavailability in early ADME assays. Its physicochemical properties can inform design strategies for improving drug-likeness in the dichlorophenol series .

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